molecular formula C17H23N5O4 B13836885 1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate

1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate

Cat. No.: B13836885
M. Wt: 361.4 g/mol
InChI Key: KPZNXGABUNXYLZ-UHFFFAOYSA-N
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Description

Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H23N5O4 and a molecular weight of 361.4 g/mol . This compound is characterized by the presence of an azido group, a benzyloxycarbonyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate involves several steps. . The reaction conditions typically involve the use of organic solvents and reagents such as azides and carbamates. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group, in particular, can undergo click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:

    tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate: Similar in structure but may differ in stereochemistry.

    tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.

    tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate: Contains an amino group instead of an azido group.

These compounds share similar functional groups but differ in their ring structures or substituents, which can affect their reactivity and applications.

Properties

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl 3-azido-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23N5O4/c1-17(2,3)26-16(24)22-9-13(14(10-22)20-21-18)19-15(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)

InChI Key

KPZNXGABUNXYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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